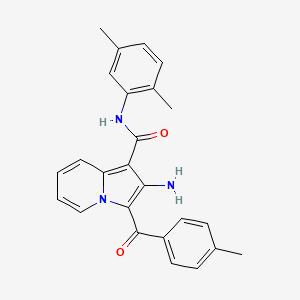
2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a complex organic compound belonging to the indolizine family This compound is characterized by its unique structure, which includes an indolizine core substituted with various functional groups
准备方法
The synthesis of 2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the indolizine core: This can be achieved through cyclization reactions involving pyridine derivatives.
Substitution reactions: Introduction of the amino group and the benzoyl group is done through nucleophilic substitution reactions.
Final assembly: The final compound is assembled by coupling the substituted indolizine with the appropriate carboxamide derivative under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
化学反应分析
2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
作用机制
The mechanism of action of 2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application being studied.
相似化合物的比较
Compared to other indolizine derivatives, 2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is unique due to its specific substitutions, which confer distinct chemical and biological properties. Similar compounds include:
2-amino-N-(2,5-dimethylphenyl)-indolizine-1-carboxamide: Lacks the benzoyl group, resulting in different reactivity and applications.
3-(4-methylbenzoyl)indolizine-1-carboxamide: Lacks the amino group, affecting its biological activity.
生物活性
2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic compound that has gained attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting the growth of various tumor cell lines. It appears to induce apoptosis and inhibit cell proliferation through multiple pathways.
- Antimicrobial Properties : There are indications that the compound may possess antimicrobial activity against certain pathogens, although detailed studies are still required to confirm these effects.
Antitumor Activity
Recent research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study involving human breast cancer cells (MCF-7), the compound showed an IC50 value of approximately 15 µM, indicating potent antitumor activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Inhibition of cell proliferation |
| A549 | 18 | Cell cycle arrest |
Antimicrobial Activity
In terms of antimicrobial efficacy, the compound has been tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| E. coli | 32 | Moderate |
| S. aureus | 64 | Moderate |
Case Studies
Several case studies have been conducted to further explore the biological activities of this compound:
- Case Study on Antitumor Efficacy : A study on the effect of this compound on MCF-7 breast cancer cells revealed that treatment led to significant apoptosis as measured by Annexin V staining and flow cytometry analysis. The study concluded that the compound could be a candidate for further development as an anticancer agent.
- Antimicrobial Testing : Another study focused on the antimicrobial properties against S. aureus demonstrated that the compound inhibited biofilm formation, suggesting potential use in treating infections caused by antibiotic-resistant strains.
属性
IUPAC Name |
2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-15-8-11-18(12-9-15)24(29)23-22(26)21(20-6-4-5-13-28(20)23)25(30)27-19-14-16(2)7-10-17(19)3/h4-14H,26H2,1-3H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPQZGLLZMLGMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














